Ethyl 2-[(dimethylamino)methyl]-5-hydroxy-1-benzofuran-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-[(dimethylamino)methyl]-5-hydroxy-1-benzofuran-3-carboxylate is a complex organic compound with a unique structure that combines a benzofuran core with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-[(dimethylamino)methyl]-5-hydroxy-1-benzofuran-3-carboxylate typically involves multiple steps, starting from readily available precursors. One common method involves the formation of the benzofuran core, followed by the introduction of the dimethylamino group and the esterification of the carboxylate group. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the consistent quality and scalability of the compound.
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-[(dimethylamino)methyl]-5-hydroxy-1-benzofuran-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The ester group can be reduced to alcohols.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzofuran ketones, while reduction can produce benzofuran alcohols.
Scientific Research Applications
Ethyl 2-[(dimethylamino)methyl]-5-hydroxy-1-benzofuran-3-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of Ethyl 2-[(dimethylamino)methyl]-5-hydroxy-1-benzofuran-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, alteration of signal transduction pathways, or modulation of gene expression.
Comparison with Similar Compounds
- Ethyl 2-[(diethylamino)methyl]-5-hydroxy-1-benzofuran-3-carboxylate
- Ethyl 2-[(dimethylamino)methyl]-5-methoxy-1-benzofuran-3-carboxylate
- Ethyl 2-[(dimethylamino)methyl]-5-hydroxy-1-indole-3-carboxylate
Comparison: Ethyl 2-[(dimethylamino)methyl]-5-hydroxy-1-benzofuran-3-carboxylate stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties, binding affinities, and therapeutic potentials, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C14H17NO4 |
---|---|
Molecular Weight |
263.29 g/mol |
IUPAC Name |
ethyl 2-[(dimethylamino)methyl]-5-hydroxy-1-benzofuran-3-carboxylate |
InChI |
InChI=1S/C14H17NO4/c1-4-18-14(17)13-10-7-9(16)5-6-11(10)19-12(13)8-15(2)3/h5-7,16H,4,8H2,1-3H3 |
InChI Key |
WMWLUYDCLNSUGV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(OC2=C1C=C(C=C2)O)CN(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.